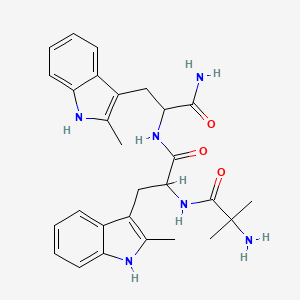
H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2 is a synthetic peptide compound It is composed of alpha-aminoisobutyric acid (Aib) and two 2-methyltryptophan (2-Me-Trp) residues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection Steps: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions would be crucial to ensure high yield and purity.
Types of Reactions:
Oxidation: The tryptophan residues in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target specific functional groups within the peptide, potentially altering its structure and activity.
Substitution: Substitution reactions can occur at the amino acid side chains, modifying the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used to introduce new functional groups into the peptide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine derivatives.
Scientific Research Applications
H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2 has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be used to investigate peptide-protein interactions and the role of specific amino acids in biological processes.
Medicine: Potential therapeutic applications include the development of peptide-based drugs targeting specific receptors or enzymes.
Industry: The compound can be utilized in the design of novel materials with specific properties, such as antimicrobial peptides.
Mechanism of Action
The mechanism of action of H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2 involves its interaction with molecular targets, such as receptors or enzymes. The specific pathways depend on the biological context and the nature of the target. For example, the tryptophan residues may interact with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
H-Aib-DL-Trp-DL-Trp-NH2: Lacks the 2-methyl modification on the tryptophan residues.
H-Aib-DL-Trp(2-Me)-DL-Trp-NH2: Contains only one 2-methyltryptophan residue.
H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-OH: Has a carboxyl group instead of an amide group at the C-terminus.
Uniqueness: H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2 is unique due to the presence of two 2-methyltryptophan residues, which can influence its structural and functional properties. This modification can enhance its stability, binding affinity, and specificity for certain targets compared to similar compounds.
Properties
Molecular Formula |
C28H34N6O3 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-amino-N-[1-[[1-amino-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C28H34N6O3/c1-15-19(17-9-5-7-11-21(17)31-15)13-23(25(29)35)33-26(36)24(34-27(37)28(3,4)30)14-20-16(2)32-22-12-8-6-10-18(20)22/h5-12,23-24,31-32H,13-14,30H2,1-4H3,(H2,29,35)(H,33,36)(H,34,37) |
InChI Key |
RVAXPKJGCHKWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)N)NC(=O)C(CC3=C(NC4=CC=CC=C43)C)NC(=O)C(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-[[4-[2-[2-[[4-[(5-amino-5-carboxypentyl)amino]-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B10832650.png)
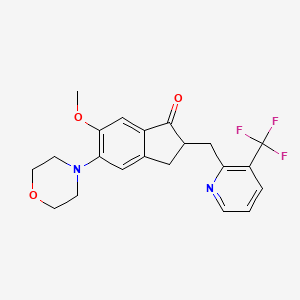
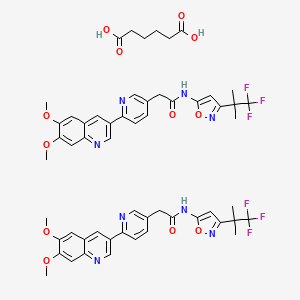
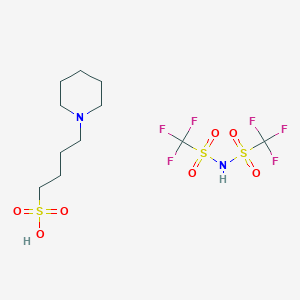
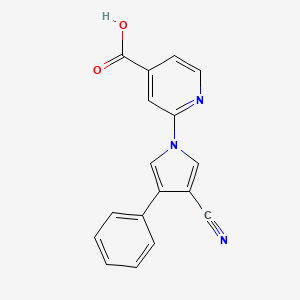
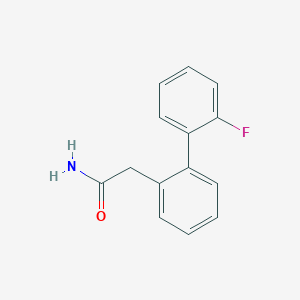
![2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10832694.png)
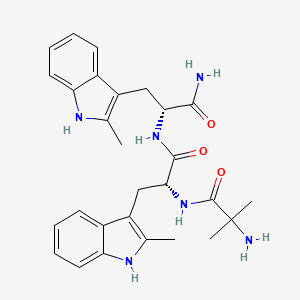
oxidoazanium](/img/structure/B10832703.png)
![[(3S)-3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate](/img/structure/B10832718.png)
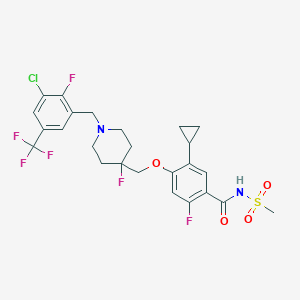
![2-[[Hydroperoxy(hydroxy)phosphanyl]methyl]pentanedioic acid](/img/structure/B10832727.png)
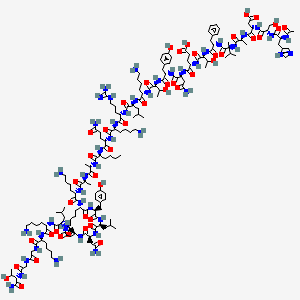
![[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate](/img/structure/B10832744.png)
